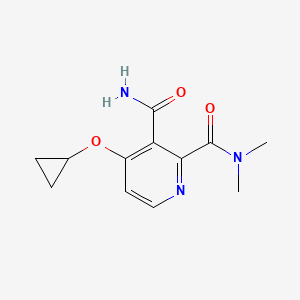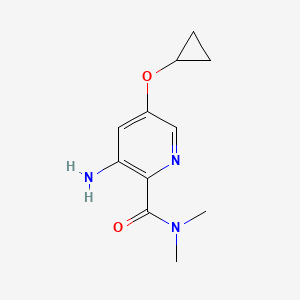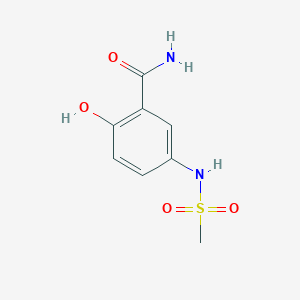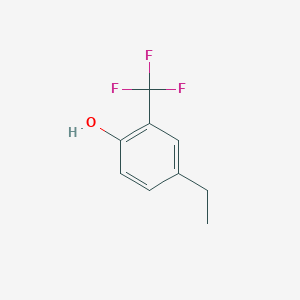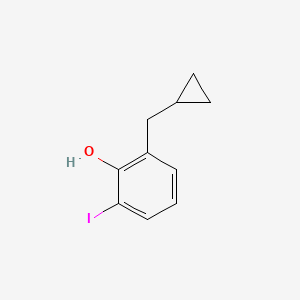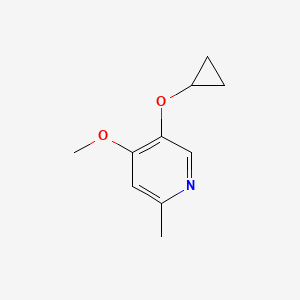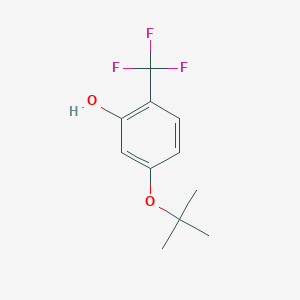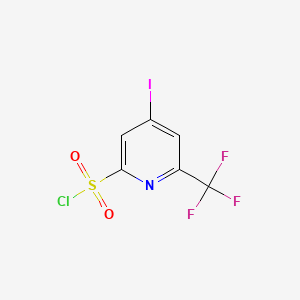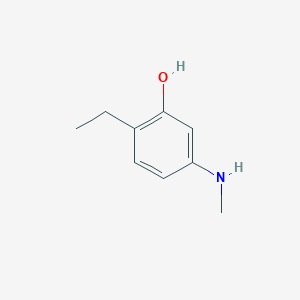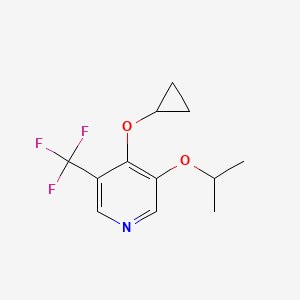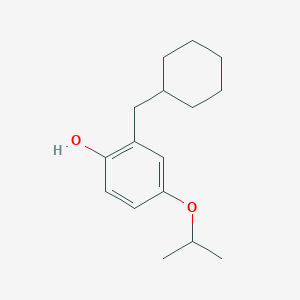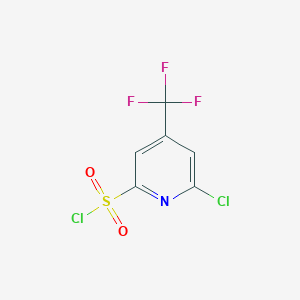
6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is an organofluorine compound that features a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various industrial and research applications. The presence of both chlorine and sulfonyl chloride groups enhances its reactivity, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the chlorination of 4-(trifluoromethyl)pyridine followed by sulfonylation. One common method includes the reaction of 4-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and sulfonyl chloride groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Palladium and other transition metals may be used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives .
Applications De Recherche Scientifique
6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, contributing to its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
- 2-Chloro-5-(trifluoromethyl)pyridine
- 6-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Uniqueness: 6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both chlorine and sulfonyl chloride groups, which enhance its reactivity and versatility in organic synthesis. The trifluoromethyl group further distinguishes it by providing additional stability and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C6H2Cl2F3NO2S |
|---|---|
Poids moléculaire |
280.05 g/mol |
Nom IUPAC |
6-chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-4-1-3(6(9,10)11)2-5(12-4)15(8,13)14/h1-2H |
Clé InChI |
AVZXZEXKCLYKQT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



